Divergent Chemoselectivity: Pyrimidin-5-yl vs. Phenyl Boronic Acid
In a direct head-to-head study by He et al. (2023), pyrimidin-5-ylboronic acid and phenylboronic acid were evaluated as reaction partners in nickel-catalyzed transformations of tert-cyclobutanols under identical conditions. The choice of boronic acid exclusively dictated the reaction pathway: pyrimidin-5-ylboronic acid selectively afforded ring-opening/isomerization products (1-aryl butan-1-ones), whereas phenylboronic acid exclusively yielded ring-contraction products (cyclopropyl aryl methanones) [1]. This divergent chemoselectivity is attributed to the distinct electronic properties of the pyrimidine ring, which modulates the transmetallation and reductive elimination steps in the nickel catalytic cycle [1].
| Evidence Dimension | Chemoselectivity (reaction pathway control) in nickel-catalyzed tert-cyclobutanol transformation |
|---|---|
| Target Compound Data | Ring-opening/isomerization → 1-aryl butan-1-ones (selective) |
| Comparator Or Baseline | Phenylboronic acid: Ring-contraction → cyclopropyl aryl methanones (selective) |
| Quantified Difference | Complete pathway divergence—two mutually exclusive product classes obtained from the same substrate depending solely on boronic acid identity |
| Conditions | Nickel catalysis; Org. Biomol. Chem. 2023, 21, 6493-6497 |
Why This Matters
This demonstrates that pyrimidin-5-ylboronic acid is not a mere drop-in replacement for simpler aryl boronic acids; it offers a mechanistically distinct reactivity profile that enables access to ketone products inaccessible with phenylboronic acid, expanding synthetic strategy options for medicinal chemistry programs.
- [1] He, Z.; et al. Aryl boronic acid-controlled divergent ring-contraction and ring-opening/isomerization reaction of tert-cyclobutanols enabled by nickel catalysis. Org. Biomol. Chem. 2023, 21, 6493-6497. DOI: 10.1039/d3ob00894k. PMID: 37529886. View Source
